A Comprehensive Technical Guide to the Synthesis and Characterization of 2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic Acid
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic Acid
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of 2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid, a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and peptide synthesis. This document offers a detailed, step-by-step protocol for its preparation from L-2-furylalanine, an analysis of the underlying chemical principles, and a comprehensive guide to its characterization using modern analytical techniques. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing both practical instructions and theoretical insights to ensure reproducible and reliable results.
Introduction: The Significance of Furan-Containing Amino Acids
Unnatural amino acids are critical building blocks in the design of novel peptide-based therapeutics and peptidomimetics.[1] The incorporation of unique side chains allows for the modulation of pharmacological properties, such as receptor affinity, metabolic stability, and bioavailability. The furan moiety, a five-membered aromatic heterocycle, is a particularly interesting pharmacophore. Its inclusion in a molecule can introduce conformational constraints, engage in specific hydrogen bonding, and serve as a versatile synthetic handle for further chemical modifications.[2][3]
2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid, also known as Boc-L-2-furylalanine, is a valuable derivative that combines the structural uniqueness of the furan ring with the widely used tert-butoxycarbonyl (Boc) protecting group. The Boc group provides robust protection of the α-amino group during peptide synthesis and is readily removable under mild acidic conditions, ensuring orthogonality with many side-chain protecting groups.[4] This makes Boc-L-2-furylalanine a key intermediate for the site-specific incorporation of a furylalanine residue into a peptide sequence.
Synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic Acid
The most common and efficient method for the synthesis of Boc-L-2-furylalanine is the N-protection of the commercially available L-2-furylalanine using di-tert-butyl dicarbonate (Boc anhydride).
Reaction Scheme
Caption: Synthesis of Boc-L-2-furylalanine from L-2-furylalanine.
Rationale for Experimental Choices
-
Starting Material: L-2-furylalanine is the logical precursor, providing the necessary carbon skeleton and stereochemistry.
-
Protecting Group: The Boc group is chosen for its stability in a wide range of reaction conditions, particularly the basic and nucleophilic conditions often encountered in peptide synthesis. Its facile cleavage under mild acidic conditions (e.g., with trifluoroacetic acid) provides an orthogonal protection strategy.[4]
-
Reagent: Di-tert-butyl dicarbonate (Boc anhydride) is the most common reagent for Boc protection due to its high reactivity and the formation of innocuous byproducts (tert-butanol and carbon dioxide), which drives the reaction to completion.[5]
-
Base: A base, such as sodium hydroxide or triethylamine, is required to deprotonate the amino group of L-2-furylalanine, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride.
-
Solvent System: A mixed solvent system, such as 1,4-dioxane and water, is often employed to dissolve both the polar amino acid and the nonpolar Boc anhydride.
Detailed Experimental Protocol
Materials:
-
L-2-furylalanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1,4-Dioxane
-
1 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
5% Citric acid solution
Procedure:
-
In a 250 mL round-bottom flask, dissolve L-2-furylalanine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous NaOH (approximately 10 mL per gram of amino acid).
-
Stir the solution at room temperature until the amino acid is completely dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate (2 x 50 mL) to remove any unreacted Boc anhydride and byproducts.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a 5% citric acid solution. A white precipitate should form.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to afford 2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid as a white solid.
Safety Precautions
-
Di-tert-butyl dicarbonate is a flammable solid and is fatal if inhaled. It also causes skin and serious eye irritation.[6][7][8] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
1,4-Dioxane is a flammable liquid and is harmful if inhaled or absorbed through the skin. It is also a suspected carcinogen.
-
Sodium hydroxide and citric acid are corrosive. Handle with care.
Characterization of 2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic Acid
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected results from standard analytical techniques.
Physical Properties
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₂H₁₇NO₅ |
| Molecular Weight | 255.27 g/mol |
| Melting Point | Dependent on purity, typically a sharp range |
Spectroscopic Data (Predicted)
The following spectral data are predicted based on the structure and data from similar compounds.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 9.5-10.5 (br s, 1H, COOH)
-
δ 7.30 (m, 1H, furan H5)
-
δ 6.25 (m, 1H, furan H4)
-
δ 6.10 (m, 1H, furan H3)
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δ 5.10 (d, 1H, NH)
-
δ 4.60 (m, 1H, α-CH)
-
δ 3.20 (m, 2H, β-CH₂)
-
δ 1.45 (s, 9H, C(CH₃)₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 175.0 (COOH)
-
δ 155.5 (C=O, Boc)
-
δ 151.0 (C2, furan)
-
δ 142.0 (C5, furan)
-
δ 110.5 (C4, furan)
-
δ 107.0 (C3, furan)
-
δ 80.0 (C(CH₃)₃)
-
δ 53.0 (α-C)
-
δ 30.0 (β-C)
-
δ 28.3 (C(CH₃)₃)
-
-
Mass Spectrometry (ESI-MS):
-
m/z: 256.12 [M+H]⁺, 278.10 [M+Na]⁺
-
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of the final product.
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in waterB: 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Expected Result | A single major peak corresponding to the product, with purity typically >98%. |
Applications in Drug Discovery and Peptide Synthesis
Boc-L-2-furylalanine is a versatile building block with several applications:
-
Peptide Synthesis: It is used in solid-phase peptide synthesis (SPPS) and solution-phase synthesis to introduce a furan-containing residue into a peptide chain. This can impart unique conformational properties and potential for enhanced biological activity.[9]
-
Medicinal Chemistry: The furan ring can be a key interaction motif with biological targets. It can also be chemically modified, for example, through Diels-Alder reactions, to create complex molecular scaffolds.
-
Drug Development: Peptides containing this amino acid are being investigated for a variety of therapeutic applications, including as enzyme inhibitors and receptor agonists/antagonists.[1]
Conclusion
The synthesis and characterization of 2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid are well-established processes that provide access to a valuable building block for chemical and pharmaceutical research. This guide has detailed a reliable synthetic protocol, the rationale behind the experimental design, and a comprehensive characterization strategy. By following the procedures and understanding the principles outlined herein, researchers can confidently prepare and utilize this compound in their endeavors to develop novel peptides and therapeutic agents.
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Frontiers. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved from [Link]
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Pellicciari, R., et al. (2003). Enantioselective synthesis of chiral BCPs. PubMed Central (PMC) - NIH. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Fmoc-Ala(2-Furyl)-OH [159611-02-6]. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic Strategies to Substituted Chiral Furans: A Review. Retrieved from [Link]
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Hoffmann, R. W. (2000). Chiral allyl cations are captured by furan with 100% stereoselectivity: synthesis of enantiopure 2-alkoxy-8-oxabicyclo. PubMed. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
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Jámbor, A., & Molnár-Perl, I. (2009). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H-NMR spectrum of Nε-Fmoc-Nα-Boc-l-Lysine in CDCl3. Retrieved from [Link]
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Smoum, R., et al. (2019). High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma. PubMed Central (PMC) - NIH. Retrieved from [Link]
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